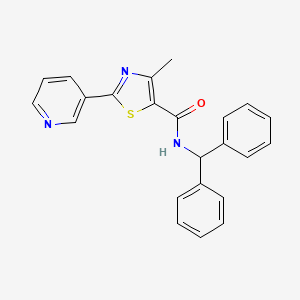![molecular formula C16H15F3N2S B4656092 N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656092.png)
N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea
描述
N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea, commonly known as EPTU, is a widely used chemical compound in scientific research. It belongs to the class of thiourea derivatives and has various applications in the field of medicinal chemistry, biochemistry, and pharmacology. EPTU is a white crystalline solid that is insoluble in water but soluble in organic solvents.
作用机制
The mechanism of action of EPTU is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell growth and replication. EPTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to interfere with the function of tubulin, a protein involved in cell division.
Biochemical and Physiological Effects:
EPTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. EPTU has also been shown to inhibit the activity of various kinases, enzymes involved in cell signaling pathways. Additionally, EPTU has been shown to inhibit the activity of various transporters involved in drug resistance in cancer cells.
实验室实验的优点和局限性
EPTU has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high melting point, which makes it easy to handle in the lab. EPTU is also relatively inexpensive compared to other compounds used in scientific research. However, EPTU has some limitations. It is insoluble in water, which limits its use in aqueous solutions. Additionally, EPTU has a low bioavailability, which may limit its use in vivo.
未来方向
There are several future directions for research on EPTU. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Further studies are needed to determine its efficacy and toxicity in vivo. Another direction is to study its potential as an antiviral agent against emerging viral infections such as COVID-19. Additionally, further studies are needed to understand the mechanism of action of EPTU and to identify its molecular targets.
科学研究应用
EPTU has various applications in scientific research. It has been studied for its anticancer, antiviral, and antimicrobial properties. EPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism. It has also been studied for its antiviral activity against herpes simplex virus and human immunodeficiency virus. EPTU has been shown to inhibit the replication of these viruses by interfering with their DNA synthesis. Additionally, EPTU has been studied for its antimicrobial activity against various bacterial strains.
属性
IUPAC Name |
1-(2-ethylphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2S/c1-2-11-5-3-4-6-14(11)21-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIWJEIJXMANJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[4-(trifluoromethyl)phenyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4656011.png)
![methyl 4-{[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoate](/img/structure/B4656018.png)
![[4-(3-fluorobenzyl)-1-(2-thienylsulfonyl)-4-piperidinyl]methanol](/img/structure/B4656025.png)

![4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4656037.png)
![1-(2,4-dichlorophenyl)-3-[(4-methoxyphenyl)amino]-2-nitro-2-propen-1-one](/img/structure/B4656038.png)
![2-imino-5-[(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-3-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B4656047.png)
![3-({5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B4656055.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4656075.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)
![methyl 2-{5-[(4-chloro-2-methylphenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4656126.png)